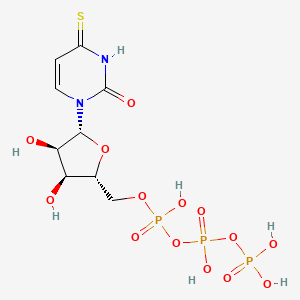
4-Thiouridine triphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Thio-UTP typically involves the protection of 4-thiouridine followed by phosphorylation. One common method is the one-pot synthesis reported by J. Ludwig and F. Eckstein, which involves the use of appropriately protected 4-thiouridine derivatives . The reaction conditions often include the use of phosphorylating agents and specific solvents to achieve high yields.
Industrial Production Methods: While detailed industrial production methods are not widely published, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to ensure high purity and yield, often using automated synthesizers and large-scale purification techniques .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 4-Thio-UTP unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Das Schwefelatom kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Substitution: Das Schwefelatom kann an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Wasserstoffperoxid oder Persäuren.
Substitution: Nukleophile wie Amine oder Thiole.
Vernetzung: UV-Licht (365 nm) wird verwendet, um das Schwefelatom für die Vernetzung zu aktivieren.
Hauptprodukte:
Oxidation: Sulfoxide und Sulfone.
Substitution: Verschiedene substituierte Uridinderivate.
Vernetzung: Kovalent gebundene RNA-Protein-Komplexe.
Wissenschaftliche Forschungsanwendungen
4-Thio-UTP hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird zur Synthese von modifizierten Nukleotiden und Nukleinsäuren verwendet.
Biologie: Wird in RNA-Vernetzungsstudien eingesetzt, um RNA-Protein-Interaktionen zu untersuchen.
Medizin: Mögliche Verwendung in therapeutischen Anwendungen aufgrund seiner Fähigkeit, stabile RNA-Strukturen zu bilden.
Industrie: Wird bei der Entwicklung von diagnostischen Werkzeugen und Assays eingesetzt .
5. Wirkmechanismus
4-Thio-UTP übt seine Wirkungen in erster Linie durch seine Einlagerung in RNA während der Transkription aus. Das Schwefelatom an der 4-Position ermöglicht spezifische Wechselwirkungen mit Proteinen und anderen Molekülen. Nach UV-Bestrahlung bildet das Schwefelatom kovalente Bindungen mit benachbarten Proteinen, wodurch die Untersuchung von RNA-Protein-Wechselwirkungen ermöglicht wird. Dieser Mechanismus ist besonders nützlich in Techniken wie PAR-CLIP (Photoaktivierbare Ribonukleosid-verstärkte Vernetzung und Immunpräzipitation) .
Ähnliche Verbindungen:
4-Thio-CTP (4-Thio-Cytidin-5'-triphosphat): Ähnlich wie 4-Thio-UTP, jedoch mit Cytidin anstelle von Uridin.
2'-NH2-dUTP (2'-Amino-2'-Desoxyuridin-5'-triphosphat): Ein weiteres modifiziertes Nukleotid, das in SELEX (Systematic Evolution of Ligands by Exponential Enrichment) verwendet wird.
2'-FdUTP (2'-Fluor-2'-Desoxyuridin-5'-triphosphat): Ein fluoriertes Analog, das in der RNA-Forschung verwendet wird.
Einzigartigkeit: 4-Thio-UTP ist aufgrund seines Schwefelatoms einzigartig, das besondere chemische Eigenschaften wie eine erhöhte Stabilität und spezifische Reaktivität unter UV-Licht bietet. Dies macht es besonders wertvoll für Vernetzungsstudien und die Untersuchung von RNA-Protein-Interaktionen .
Wirkmechanismus
4-Thio-UTP exerts its effects primarily through its incorporation into RNA during transcription. The sulfur atom at the 4-position allows for specific interactions with proteins and other molecules. Upon UV irradiation, the sulfur atom forms covalent bonds with nearby proteins, enabling the study of RNA-protein interactions. This mechanism is particularly useful in techniques like PAR-CLIP (Photoactivatable Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation) .
Vergleich Mit ähnlichen Verbindungen
4-Thio-CTP (4-Thio-cytidine-5’-triphosphate): Similar to 4-Thio-UTP but with cytidine instead of uridine.
2’-NH2-dUTP (2’-Amino-2’-deoxyuridine-5’-triphosphate): Another modified nucleotide used in SELEX (Systematic Evolution of Ligands by Exponential Enrichment).
2’-FdUTP (2’-Fluoro-2’-deoxyuridine-5’-triphosphate): A fluorinated analog used in RNA research.
Uniqueness: 4-Thio-UTP is unique due to its sulfur atom, which provides distinct chemical properties such as enhanced stability and specific reactivity under UV light. This makes it particularly valuable for crosslinking studies and the investigation of RNA-protein interactions .
Eigenschaften
CAS-Nummer |
31556-28-2 |
|---|---|
Molekularformel |
C9H15N2O14P3S |
Molekulargewicht |
500.21 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H15N2O14P3S/c12-6-4(3-22-27(18,19)25-28(20,21)24-26(15,16)17)23-8(7(6)13)11-2-1-5(29)10-9(11)14/h1-2,4,6-8,12-13H,3H2,(H,18,19)(H,20,21)(H,10,14,29)(H2,15,16,17)/t4-,6-,7-,8-/m1/s1 |
InChI-Schlüssel |
GKVHYBAWZAYQDO-XVFCMESISA-N |
SMILES |
C1=CN(C(=O)NC1=S)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Isomerische SMILES |
C1=CN(C(=O)NC1=S)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Kanonische SMILES |
C1=CN(C(=O)NC1=S)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Synonyme |
4-S-UTP 4-thio-UTP 4-thiouridine triphosphate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl]-4-nitroaniline](/img/structure/B1228344.png)

![8'-[1-azocanyl(oxo)methyl]-6'-[2-(2-hydroxyethoxy)phenyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione](/img/structure/B1228349.png)
![[2-(4-Butyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluoren-7-ylsulfanyl)-ethyl]-dimethyl-amine](/img/structure/B1228350.png)
![N-[1-(benzenesulfonyl)-2,2-dichloroethenyl]-4-methylbenzamide](/img/structure/B1228351.png)
![3-(4-ethoxyphenyl)-N-[(1-methyl-4-piperidinylidene)amino]-1H-pyrazole-5-carboxamide](/img/structure/B1228354.png)

![4-[2-(4-methoxyphenyl)sulfanylethyl]pyridin-1-ium](/img/structure/B1228356.png)
![3-(3,4-dihydro-2H-quinolin-1-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1228358.png)

![(R)-alpha-(2-Piperidinyl)-2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-4-pyridinemethanol](/img/structure/B1228360.png)


![phenyl-(2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)methanone](/img/structure/B1228364.png)
